Copper gallium indium selenide
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Overview
Description
Copper gallium indium selenide is a semiconductor material composed of copper, indium, gallium, and selenium. It is a solid solution of copper indium selenide and copper gallium selenide, with the chemical formula CuIn₁₋ₓGaₓSe₂, where the value of x can vary from 0 (pure copper indium selenide) to 1 (pure copper gallium selenide) . This compound is known for its tetrahedrally bonded semiconductor properties and chalcopyrite crystal structure . It is widely recognized for its application in thin-film solar cells due to its high absorption coefficient and tunable bandgap, which ranges from 1.0 eV to 1.7 eV .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper gallium indium selenide can be synthesized using various methods, including co-evaporation, sputtering, and electrodeposition followed by selenization . In the co-evaporation method, copper, indium, gallium, and selenium are simultaneously evaporated onto a substrate under high vacuum conditions . Sputtering involves the deposition of a precursor film containing copper, indium, and gallium, followed by a selenization step where the film is exposed to selenium vapor . Electrodeposition involves the deposition of copper, indium, and gallium onto a substrate, followed by annealing in a selenium-containing atmosphere to form the final compound .
Industrial Production Methods: For industrial production, the co-evaporation method is commonly used due to its ability to produce high-quality films with precise control over composition and thickness . This method involves the use of high-vacuum chambers and precise temperature control to ensure uniform deposition of the elements . Sputtering and electrodeposition are also used in industrial settings, particularly for the production of flexible solar cells .
Chemical Reactions Analysis
Types of Reactions: Copper gallium indium selenide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Oxidation reactions typically involve exposure to oxygen or air at elevated temperatures, leading to the formation of oxides . Reduction reactions can be carried out using hydrogen or other reducing agents under controlled conditions . Substitution reactions involve the replacement of one element in the compound with another, often using halides or other reactive species .
Major Products Formed: The major products formed from these reactions include oxides, reduced metal species, and substituted compounds with different elemental compositions .
Scientific Research Applications
Copper gallium indium selenide has a wide range of scientific research applications, particularly in the field of photovoltaics . It is used in the production of thin-film solar cells, which are known for their high efficiency and flexibility . These solar cells have achieved efficiencies comparable to crystalline silicon solar cells, making them a promising alternative for solar power generation . Additionally, this compound is used in tandem solar cells, where it serves as an absorber layer to enhance overall efficiency . The compound’s high absorption coefficient and tunable bandgap make it suitable for various optoelectronic applications .
Mechanism of Action
The mechanism by which copper gallium indium selenide exerts its effects is primarily related to its semiconductor properties . The compound’s chalcopyrite crystal structure allows for efficient charge carrier separation and transport, which is essential for photovoltaic applications . When exposed to sunlight, the compound absorbs photons, generating electron-hole pairs that are separated and collected to produce electrical current . The presence of indium and gallium in the compound allows for tuning of the bandgap, optimizing the absorption of different wavelengths of light .
Comparison with Similar Compounds
- Copper indium selenide (CuInSe₂)
- Copper gallium selenide (CuGaSe₂)
- Cadmium telluride (CdTe)
- Gallium arsenide (GaAs)
Comparison: Copper gallium indium selenide is unique due to its tunable bandgap and high absorption coefficient . Compared to copper indium selenide and copper gallium selenide, it offers a wider range of bandgap values, making it more versatile for different applications . Unlike cadmium telluride, this compound does not contain toxic cadmium, making it a more environmentally friendly option . Gallium arsenide, while highly efficient, is more expensive and less flexible compared to this compound .
Properties
CAS No. |
144972-86-1 |
---|---|
Molecular Formula |
CuGaInSe+5 |
Molecular Weight |
327.06 g/mol |
InChI |
InChI=1S/Cu.Ga.In.Se/q+2;+3;; |
InChI Key |
KNVYNJNRQSRZLS-UHFFFAOYSA-N |
Canonical SMILES |
[Cu+2].[Ga+3].[Se]=[In] |
Origin of Product |
United States |
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